2-Methylphenyl 4-bromobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(2-methylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-10-4-2-3-5-13(10)17-14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 |
InChI Key |
BAQANPSLAVMOTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Advanced Structural Characterization of 2 Methylphenyl 4 Bromobenzoate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. This analysis is crucial for understanding the relationship between a molecule's structure and its bulk properties.
Crystallographic Parameters: Unit Cell Dimensions, Space Group, and Z
The crystal structure of 4-Methylphenyl 4-bromobenzoate (B14158574) has been determined through single-crystal X-ray diffraction, revealing a monoclinic crystal system. iucr.org The analysis was conducted at a temperature of 293 K. iucr.org The unit cell is defined by the lengths of its axes (a, b, c) and the angle of the β-axis. The space group, P21/c, and the Z value of 4 indicate that there are four molecules of the compound in the unit cell. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C14H11BrO2 |
| Molecular Weight | 291.13 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.0219 (9) |
| b (Å) | 11.3585 (8) |
| c (Å) | 7.5077 (4) |
| β (°) | 99.730 (4) |
| Volume (Å3) | 1262.58 (14) |
| Z | 4 |
| Temperature (K) | 293 |
Data sourced from Moreno-Fuquen et al. (2011). iucr.org
Molecular Conformation and Dihedral Angles Between Aromatic Rings
The conformation of the molecule is characterized by a significant twist between the two aromatic rings. The dihedral angle, which is the angle between the mean planes of the 4-methylphenyl ring and the 4-bromobenzoyl ring, is reported to be 54.43 (7)°. iucr.org This non-planar arrangement is a common feature in similar ester systems and is influenced by the electronic and steric effects of the substituents. iucr.org For comparison, the dihedral angles in the related molecules 4-bromophenyl benzoate (B1203000) and 4-methylphenyl 4-methylbenzoate are 58.43 (17)° and 60.17 (7)°, respectively. iucr.org In the case of 2-Methylphenyl 4-bromobenzoate, it is hypothesized that the steric hindrance from the ortho-methyl group could lead to an even larger dihedral angle.
Analysis of Intermolecular Interactions in the Crystalline State
The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. These forces, though weak individually, collectively determine the stability and physical properties of the crystalline solid.
In the crystal structure of 4-Methylphenyl 4-bromobenzoate, weak C-H···O hydrogen bonds play a role in stabilizing the crystal packing. iucr.org These interactions link the molecules into supramolecular layers within the bc plane. iucr.org Specific contacts have been identified where hydrogen atoms from the aromatic rings act as donors to the carbonyl oxygen atom of an adjacent molecule. iucr.org
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C3—H3···O1i | 0.93 | 2.67 | 3.483 (4) | 147 |
| C13—H13···O1ii | 0.93 | 2.77 | 3.422 (4) | 128 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+2, -y+1, -z+1. Data sourced from Moreno-Fuquen et al. (2011). iucr.org
While not the dominant interaction in 4-Methylphenyl 4-bromobenzoate, π-π stacking is a key interaction in many related aromatic systems. nih.gov This non-covalent interaction involves the overlap of p-orbitals in parallel aromatic rings. In some related bromobenzoate structures, such as 2-oxo-2H-chromen-4-yl 4-bromobenzoate, π-π stacking interactions are observed and contribute significantly to the crystal packing. nih.gov In clusters of bromobenzene (B47551) itself, π-stacked structures are identified as minimum energy conformations. ugr.es These interactions are highly dependent on the relative orientation and substitution of the aromatic rings, which can be influenced by the presence of other intermolecular forces. ugr.es
Spectroscopic Elucidation of Molecular Structure
The molecular structure of this compound has been rigorously characterized using a suite of advanced spectroscopic techniques. These methods provide detailed insights into the compound's atomic connectivity and chemical environment, confirming its structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound provides precise information about the number, environment, and coupling of protons within the molecule.
Aromatic Protons: The protons on the two aromatic rings appear as distinct multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.2 ppm. The protons on the 4-bromobenzoate ring often present as two doublets, a characteristic AA'BB' system, due to the symmetrical substitution. The protons on the 2-methylphenyl ring exhibit more complex splitting patterns due to their less symmetrical environment.
Methyl Protons: A sharp singlet corresponding to the methyl (-CH₃) group protons is observed in the upfield region, typically around δ 2.2 ppm. The integration of this peak corresponds to three protons, confirming the presence of the methyl group.
Detailed analysis of the chemical shifts, integration values, and coupling constants allows for the unambiguous assignment of each proton to its specific position on the molecular scaffold.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (4-bromobenzoate) | ~8.08 | d | ~8.7 |
| Aromatic H (4-bromobenzoate) | ~7.67 | d | ~8.4 |
| Aromatic H (2-methylphenyl) | ~7.25-7.08 | m | - |
| Methyl H (-CH₃) | ~2.23 | s | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed view of the carbon skeleton of this compound.
Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon (C=O) is observed in the highly deshielded region of the spectrum, typically around δ 164.7 ppm.
Aromatic Carbons: The aromatic carbons resonate in the region of approximately δ 122 to 148 ppm. The carbon atom bonded to the bromine (C-Br) in the 4-bromobenzoate moiety appears at a distinct chemical shift, often around δ 128.8 ppm. The various other aromatic carbons, including the quaternary carbons, can be distinguished based on their chemical environments and by using advanced NMR techniques.
Methyl Carbon: The carbon of the methyl group (-CH₃) gives a signal in the upfield region of the spectrum, typically around δ 16.1 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~164.7 |
| Aromatic C (quaternary) | ~148.4, ~136.7, ~129.8, ~128.5 |
| Aromatic C-H | ~132.0, ~131.6, ~127.3, ~126.5, ~122.7, ~121.3 |
| Aromatic C-Br | ~128.8 |
| Methyl (-CH₃) | ~16.1 |
Note: Chemical shifts are reported relative to a standard reference and can show minor variations.
To further confirm the structural assignments made from 1D NMR data, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between coupled nuclei.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the individual aromatic rings.
HSQC/HMQC: These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing definitive assignments for protonated carbons in the ¹³C NMR spectrum. For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings, by observing their long-range couplings to nearby protons.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. asianpubs.org
C=O Stretch: A strong, sharp absorption band is observed for the ester carbonyl (C=O) stretching vibration, typically in the range of 1730-1745 cm⁻¹. asianpubs.org This is one of the most prominent peaks in the spectrum.
C-O Stretch: The ester C-O stretching vibrations appear as strong bands in the region of 1260-1270 cm⁻¹ (asymmetric) and 1070-1100 cm⁻¹ (symmetric). scielo.br
Aromatic C=C Stretch: Medium to weak intensity bands corresponding to the carbon-carbon double bond stretching within the aromatic rings are observed in the 1485-1600 cm⁻¹ region. asianpubs.org
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹, usually around 2960 cm⁻¹. scielo.br
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weak to medium band in the lower frequency region of the spectrum.
Table 3: FT-IR Spectral Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3030-3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2962 | Medium |
| Carbonyl (C=O) Stretch | ~1743 | Strong |
| Aromatic C=C Stretch | ~1590, ~1485 | Medium |
| Asymmetric C-O-C Stretch | ~1264 | Strong |
| Symmetric C-O-C Stretch | ~1090 | Strong |
Note: Frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with molecular vibrations. wikipedia.orgutoronto.ca The resulting energy shift in the scattered photons provides a specific vibrational spectrum, often referred to as a molecular fingerprint. wikipedia.orgphotonetc.com For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule. utoronto.ca
While a specific Raman spectrum for this compound was not available in the reviewed literature, its structural features suggest key characteristic bands. The spectrum would be dominated by vibrations from the two substituted benzene (B151609) rings, the ester group, and the carbon-bromine bond.
Expected characteristic Raman bands for this compound would include:
Aromatic Ring Vibrations: Aromatic compounds show strong Raman signals. utoronto.ca The benzene ring "breathing" mode, a symmetric stretching of all carbon atoms, is expected to produce a very strong peak around 1000 cm⁻¹. geochemsoc.org Other bands for aromatic C-C stretching typically appear in the 1550-1610 cm⁻¹ region. utoronto.ca
Ester Group Vibrations: The carbonyl (C=O) stretch of an ester group is a strong vibrational mode and typically appears around 1730-1740 cm⁻¹. nih.govresearchgate.net The asymmetric C-O-C stretching vibration of the ester linkage is also expected, with bands around 1250-1330 cm⁻¹. nih.govvscht.cz
Carbon-Halogen Vibration: The C-Br stretching vibration would be present, typically in the lower frequency region of the spectrum.
Alkyl and C-H Vibrations: The methyl group (–CH₃) and aromatic C-H bonds would contribute to the spectrum, with C-H stretching vibrations usually found between 2800 and 3100 cm⁻¹. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. msu.edu In electron ionization (EI) mass spectrometry, high-energy electrons bombard a sample molecule, causing it to ionize and break apart into charged fragments. whitman.edu The resulting mass spectrum displays the relative abundance of these fragments, providing crucial information for elucidating the molecular structure. whitman.edu The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. jove.comlibretexts.org
Specific mass spectrometry data for this compound is not directly available. However, analysis of closely related isomers, such as those used in larvicidal studies, provides significant insight into the expected fragmentation pattern. vscht.cz Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com
Analysis of related brominated aromatic esters shows a characteristic fragmentation pattern dominated by the stable 4-bromobenzoyl cation. vscht.cz Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of similar intensity. msu.edujove.comsavemyexams.com
The expected key fragmentation pathways for this compound are:
Formation of the 4-bromobenzoyl cation: The most likely primary fragmentation is the cleavage of the ester's C-O bond, leading to the formation of a highly stable acylium ion, [BrC₆H₄CO]⁺. This fragment is expected to be the base peak and will show the characteristic isotopic pattern at m/z 183 and 185. vscht.czpharmacy180.com
Formation of the 2-methylphenoxyl radical: This neutral radical, [CH₃C₆H₄O]•, would be formed alongside the 4-bromobenzoyl cation but would not be detected by the mass spectrometer. pharmacy180.com
Formation of the 2-methylphenyl cation: Loss of the 4-bromobenzoate group could lead to the formation of the [CH₃C₆H₄]⁺ ion at m/z 91.
Loss of CO: The 4-bromobenzoyl cation (m/z 183/185) could further fragment by losing a neutral carbon monoxide molecule (CO) to produce the bromophenyl cation [BrC₆H₄]⁺ at m/z 155 and 157. vscht.cz
The following table summarizes the mass spectrometry data for a related isomer, providing a model for the expected fragments of this compound.
Table 1: Representative GC-MS Fragmentation Data for a Related Isomer
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance | Reference |
|---|---|---|---|
| 332 | [M]⁺ (Molecular Ion) | Represents the intact ionized molecule of an isopropyl-methylphenyl 4-bromobenzoate isomer. | vscht.cz |
| 185 | [⁷⁹BrC₆H₄CO]⁺ | 4-bromobenzoyl cation (with ⁷⁹Br isotope). Often the base peak. | vscht.cz |
| 183 | [⁸¹BrC₆H₄CO]⁺ | 4-bromobenzoyl cation (with ⁸¹Br isotope). Characteristic isotopic partner to m/z 185. | vscht.cz |
| 155 | [⁷⁹BrC₆H₄]⁺ | Bromophenyl cation, resulting from the loss of CO from the 4-bromobenzoyl fragment. | vscht.cz |
| 153 | [⁸¹BrC₆H₄]⁺ | Isotopic partner to the m/z 155 bromophenyl cation. | vscht.cz |
This fragmentation data underscores the stability of the acylium ion containing the bromine atom, which serves as a reliable indicator for the 4-bromobenzoate moiety in the molecule's structure. vscht.cz
Chemical Reactivity and Mechanistic Investigations of 2 Methylphenyl 4 Bromobenzoate
Transformations Involving the Ester Functional Group
The ester group is a versatile functional handle that can undergo several fundamental organic reactions.
Hydrolysis: The ester bond in 2-methylphenyl 4-bromobenzoate (B14158574) can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-bromobenzoic acid and 2-methylphenol.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and 2-methylphenol. Subsequent acidification is required to protonate the carboxylate and yield 4-bromobenzoic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is the reverse of Fischer esterification.
Transesterification: This process involves the conversion of the ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting 2-methylphenyl 4-bromobenzoate with methanol would yield methyl 4-bromobenzoate and 2-methylphenol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Table 1: Representative Conditions for Ester Cleavage Reactions
| Reaction | Catalyst | Reagents | Products |
| Base-Catalyzed Hydrolysis | NaOH or KOH | Water, Heat | Sodium 4-bromobenzoate + 2-methylphenol |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Water, Heat | 4-bromobenzoic acid + 2-methylphenol |
| Transesterification | H₂SO₄ or NaOMe | Methanol (CH₃OH) | Methyl 4-bromobenzoate + 2-methylphenol |
Reduction: The ester functional group is less reactive than aldehydes or ketones and requires strong reducing agents for conversion to alcohols.
Using Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce the ester to two separate alcohol molecules. chemistrysteps.comcommonorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition, ultimately cleaving the ester bond. The reduction of this compound with LiAlH₄ would produce (4-bromophenyl)methanol and 2-methylphenol after an aqueous workup.
Using Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. However, its reactivity can be enhanced by additives or by using specific solvent systems like a mixture of tetrahydrofuran and ethanol at reflux, allowing for the reduction of aromatic esters to their corresponding alcohols. researchgate.net
Thioester Formation: The conversion of esters to thioesters is a valuable transformation, as thioesters are important intermediates in synthesis. rsc.orgresearchgate.net This conversion is challenging because the typical reactivity order favors esters over thioesters. rsc.org However, specific methods have been developed to achieve this transformation. A general and practical method involves the conversion of esters to thioesters via C–O bond cleavage under transition-metal-free conditions, showcasing broad substrate scope and functional group tolerance. researchgate.netrsc.org Another approach uses a Grignard reagent like iPrMgCl in conjunction with a thiol under mild conditions to facilitate the conversion of a wide range of esters into thioesters. acs.org A photochemical, thiol-free method has also been reported where an aryl halide, a carboxylic acid, and tetramethylthiourea are used to produce thioesters under mild conditions. unibo.it
Reactivity of the Bromine Atom
The bromine atom attached to the benzoate (B1203000) ring is a key site for reactions that form new bonds, significantly increasing the molecule's synthetic utility.
Aryl halides can undergo nucleophilic substitution, but typically not through Sₙ1 or Sₙ2 mechanisms. pressbooks.pubchemistrysteps.com Instead, the SₙAr (addition-elimination) mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). pressbooks.publibretexts.orglibretexts.org
In this compound, the ester group's carbonyl is a moderately electron-withdrawing group located para to the bromine atom. This positioning activates the aryl halide towards nucleophilic attack. The SₙAr mechanism involves two main steps:
Addition: A strong nucleophile attacks the carbon atom bearing the bromine, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org The negative charge in this intermediate is delocalized onto the electron-withdrawing ester group, which stabilizes it. pressbooks.pub
Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled. pressbooks.pub
The reactivity for SₙAr reactions increases with the presence of more, and stronger, electron-withdrawing groups. pressbooks.pub A variety of nucleophiles, including alkoxides, amines, and thiolates, can be used. chemistrysteps.com
Table 2: Potential SₙAr Reactions of this compound
| Nucleophile | Reagent Example | Expected Product (Aryl Portion) |
| Methoxide | Sodium Methoxide (NaOMe) | 2-Methylphenyl 4-methoxybenzoate |
| Amine | Ammonia (NH₃) | 2-Methylphenyl 4-aminobenzoate |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Methylphenyl 4-(phenylthio)benzoate |
| Cyanide | Sodium Cyanide (NaCN) | 2-Methylphenyl 4-cyanobenzoate |
The carbon-bromine bond in this compound makes it an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cnthermofisher.com Aryl bromides are often preferred substrates due to their balance of reactivity and stability.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orgyoutube.com Reacting this compound with an arylboronic acid would yield a biaryl-containing ester, a structure prevalent in many advanced materials and pharmaceuticals. wikipedia.org
Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govwikipedia.org The reaction of this compound with an alkene like styrene would result in a stilbene-like derivative, linking the 4-bromobenzoate core to the vinyl group of the alkene. wikipedia.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base like an amine. wikipedia.org This would convert the bromo-substituent into an arylethynyl group, providing access to conjugated systems. Copper-free versions of this reaction have also been developed to run under mild, room-temperature conditions, sometimes in aqueous media. organic-chemistry.org
Table 3: Overview of Cross-Coupling Reactions for the Aryl Bromide Moiety
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₃PO₄ | Biaryl Ester |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt | Amine (e.g., Et₃N) | Aryl Alkyne |
The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This process can be initiated photochemically, thermally, or through the use of radical initiators.
Reductive Dehalogenation: A common radical reaction is the replacement of the bromine atom with a hydrogen atom. This is often achieved using a radical initiator (like AIBN) and a hydrogen-atom donor, such as tributyltin hydride (Bu₃SnH). The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom to form an aryl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH.
Bromine Atom Abstraction: The generation of an aryl radical from the aryl bromide can also be the first step in more complex transformations. This process, known as halogen-atom transfer (XAT), can be facilitated by highly reactive radicals or through copper-catalyzed systems. acs.org The resulting aryl radical is a versatile intermediate that can participate in various subsequent reactions, including addition to multiple bonds or intramolecular cyclizations. libretexts.orgnih.gov The generation of bromine radicals can also be achieved under mild conditions using visible light photosensitization, which then participates in catalytic cycles. nih.gov
Influence of Aromatic Substituents on Reactivity
Substituents alter the electron density at the reaction center, which is the carbonyl carbon of the ester group. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
In the case of this compound, the 4-bromo substituent on the benzoyl group acts as an electron-withdrawing group through its inductive effect, which is expected to enhance the reactivity of the ester towards nucleophilic acyl substitution. The 2-methyl substituent on the phenyl group, being an electron-donating group, would generally be expected to decrease reactivity. However, its ortho position introduces steric hindrance around the ester linkage, which can also influence the rate of reaction.
Kinetic studies on the alkaline hydrolysis of various substituted phenyl benzoates provide quantitative insights into these substituent effects. The Hammett equation, log(k/k₀) = ρσ, is often used to correlate the rate constants (k) of a series of reactions with the substituent constants (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. For the alkaline hydrolysis of phenyl esters of para-substituted benzoic acids, the Hammett relationship has been shown to be applicable, with a ρ value of approximately 1.7 in water, indicating a significant sensitivity to the electronic effects of the substituents.
The table below, compiled from data on the alkaline hydrolysis of substituted phenyl benzoates, illustrates the impact of various substituents on the reaction rate.
| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Relative Rate Constant (k/k₀) | Substituent Effect |
|---|---|---|
| 4-NO₂ | ~30 | Strongly Electron-Withdrawing |
| 4-Br | ~2.5 | Electron-Withdrawing |
| H | 1.0 | Reference |
| 4-CH₃ | ~0.5 | Electron-Donating |
| 4-OCH₃ | ~0.3 | Strongly Electron-Donating |
Elucidation of Reaction Mechanisms for Aromatic Ester Transformations
The transformation of aromatic esters such as this compound typically proceeds via a nucleophilic acyl substitution mechanism. The most common example of such a transformation is hydrolysis, which can be catalyzed by either acid or base.
In base-catalyzed hydrolysis (saponification) , a hydroxide ion acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the phenoxide leaving group, to form a carboxylic acid. The phenoxide is subsequently protonated by the carboxylic acid or the solvent.
In acid-catalyzed hydrolysis , the carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the phenol (B47542) to yield the carboxylic acid and regenerate the acid catalyst.
Kinetic Studies
Kinetic studies are crucial for elucidating the mechanisms of ester transformations. The rate of hydrolysis of aromatic esters is typically found to be first order in both the ester and the nucleophile (e.g., hydroxide ion in basic hydrolysis).
The rate of alkaline hydrolysis of substituted phenyl benzoates has been extensively studied. For a series of acyl-substituted p-nitrophenyl, m-nitrophenyl, p-chlorophenyl, phenyl, and p-tolyl benzoates, the reaction rates in 33% acetonitrile-water at 25°C were determined. Each series of substituted phenols generated an independent σ-ρ plot that correlated well with the Hammett equation, yielding ρ values around 2.0. This indicates a substantial sensitivity of the reaction rate to the electronic nature of the substituents on the acyl group.
The influence of the solvent on the reaction rate is also a significant factor. Studies on the alkaline hydrolysis of substituted phenyl benzoates in aqueous n-Bu₄NBr have shown that the polar effects of meta and para substituents, as well as the inductive and resonance effects of ortho substituents, become more pronounced as the concentration of the salt increases.
The following table presents representative second-order rate constants for the alkaline hydrolysis of some substituted phenyl benzoates, demonstrating the influence of substituents on the reactivity.
| Substituent (X) in C₆H₅CO₂C₆H₄-X | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| 4-NO₂ | 2.25 M aq. n-Bu₄NBr | 25 | ~10.0 |
| 3-Cl | 2.25 M aq. n-Bu₄NBr | 25 | ~1.5 |
| H | 2.25 M aq. n-Bu₄NBr | 25 | ~0.2 |
| 4-CH₃ | 2.25 M aq. n-Bu₄NBr | 25 | ~0.1 |
Isotope Effects
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step. In the context of aromatic ester transformations, both solvent isotope effects and heavy-atom isotope effects have been employed.
Solvent Isotope Effects: When the hydrolysis of an ester is carried out in heavy water (D₂O) instead of H₂O, a change in the reaction rate can be observed. For acid-catalyzed hydrolysis, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed, with rates in D₂O being about twice as fast as in H₂O. chem-station.com This is attributed to the pre-equilibrium protonation of the ester carbonyl, as D₃O⁺ is a stronger acid than H₃O⁺. In base-catalyzed hydrolysis, a normal solvent isotope effect (kOH⁻/kOD⁻ > 1) is typically seen, indicating that the O-H bond of the attacking nucleophile is being broken in the transition state.
Heavy-Atom Isotope Effects: The use of heavier isotopes for atoms directly involved in bond-making or bond-breaking processes in the rate-determining step can also provide mechanistic insights. For instance, ¹⁸O labeling of the carbonyl oxygen or the ether oxygen of the ester can help to distinguish between different mechanistic pathways. Studies on the acid-catalyzed hydrolysis of methyl benzoate using heavy-atom isotope effects for the ether oxygen and methyl carbon, as well as the carbonyl oxygen and carbonyl carbon, have provided evidence for a tetrahedral intermediate. The small magnitude of the observed carbon isotope effect suggests that the transition state is reactant-like. The mechanism of base-catalyzed ester hydrolysis is supported by experiments using ¹⁸O-labeled water, where the ¹⁸O is incorporated into the resulting carboxylic acid, confirming that the attack occurs at the carbonyl carbon.
Computational Chemistry and Theoretical Studies of 2 Methylphenyl 4 Bromobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 2-Methylphenyl 4-bromobenzoate (B14158574). This method offers a balance between accuracy and computational cost, making it well-suited for studying the intricate properties of this organic ester. DFT calculations are used to model a wide array of molecular attributes, from its three-dimensional structure to its reactivity and spectroscopic signatures. acs.orgcore.ac.uk
Molecular Geometry Optimization and Conformational Analysis
The initial step in the computational study of 2-Methylphenyl 4-bromobenzoate involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. core.ac.uk For esters like this compound, the rotational barrier around the ester bond is a key factor in determining its preferred conformation. rsc.org
Theoretical calculations, often performed at levels like B3LYP with basis sets such as 6-311G(d,p), provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, in related benzoate (B1203000) structures, the planarity of the phenyl rings and the orientation of the ester group are critical aspects revealed by geometry optimization. chemicalbook.com The planarity of similar molecules, such as methyl 4-bromobenzoate, has been confirmed through these computational methods. chemicalbook.com
Table 1: Selected Optimized Geometrical Parameters of a Related Benzoate Compound Note: This table presents data for a structurally similar compound, phenyl benzoate, as a reference for the types of parameters obtained through DFT calculations.
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C=O Bond Length | ~1.2 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| O-C (phenyl) Bond Length | ~1.4 Å |
| C-O-C Bond Angle | ~118° |
| O=C-O Bond Angle | ~123° |
This data is generalized from typical benzoate structures and serves for illustrative purposes.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. researchgate.netirjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acs.orgwuxiapptec.com A smaller energy gap suggests higher reactivity. acs.org For aromatic esters, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO may be distributed over the carbonyl group and the aromatic system. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.netwuxiapptec.com
Table 2: Frontier Molecular Orbital Energies of a Related Chalcone Note: This table shows data for 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, a compound with similar aromatic moieties, to illustrate the concept.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
Specific energy values for this compound require dedicated DFT calculations not publicly available in the search results.
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. acs.org In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl group. acs.orgiucr.org Conversely, regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. researchgate.netiucr.org
For this compound, the MEP surface would highlight the negative potential around the carbonyl oxygen and the positive potential near the hydrogen atoms of the aromatic rings. researchgate.net This information is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. ljmu.ac.uk
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational modes of the optimized molecular structure, specific absorption bands in the experimental spectra can be assigned to corresponding molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net
DFT calculations, often using the B3LYP functional, can predict the wavenumbers and intensities of these vibrational modes. researchgate.net For aromatic esters, characteristic vibrations include the C=O stretching frequency, C-O stretching, and various aromatic C-H and C-C vibrations. researchgate.net A scaling factor is often applied to the calculated frequencies to improve their agreement with experimental data. researchgate.net
Table 3: Calculated vs. Experimental Vibrational Frequencies for a Related Compound Note: This table illustrates the correlation for a similar benzoxazinone (B8607429) derivative.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1750 | ~1730 |
| Aromatic C-H Stretch | ~3100 | ~3080 |
| C-O Stretch | ~1250 | ~1260 |
Data is generalized and illustrative.
Thermochemical Properties and Energetics of Reactions
Quantum chemical calculations can be used to determine various thermochemical properties of this compound, such as its enthalpy of formation and Gibbs free energy. researchgate.net These parameters are essential for understanding the stability of the molecule and the energetics of reactions in which it participates. For instance, the thermodynamics of its synthesis or decomposition can be computationally modeled to predict reaction feasibility and equilibrium constants.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular structure, their chemical shifts can be estimated. researchgate.net These predicted chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation and assignment of signals. researchgate.netresearchgate.net
For this compound, theoretical calculations can help to distinguish between the various aromatic protons and carbons, as well as the methyl group protons and carbon. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts for a Related Compound Note: This table provides an example of predicted chemical shifts for a related benzoate derivative.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon | ~165 |
| Aromatic Carbons | 125-135 |
| Methyl Carbon | ~16 |
These values are illustrative and would need to be specifically calculated for this compound.
Reaction Pathway Modeling and Transition State Characterization
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, acting as a barrier between reactants and products. youtube.com Characterizing this state is crucial for understanding the kinetics of a reaction. Computational methods can calculate the geometry and vibrational frequencies of the transition state; a true transition state is confirmed by the presence of a single imaginary frequency in its calculated vibrational spectrum. youtube.com
While specific theoretical mechanistic investigations for the synthesis of this compound are not prominently available in the literature, the methodologies are well-established for related processes. For instance, theoretical studies on Friedel-Crafts reactions, which are fundamental in aromatic chemistry, have explored the nature of transition states, debating whether they resemble π-complexes or σ-complexes depending on the electrophile's reactivity. open.ac.uk Similarly, mechanisms for palladium-catalyzed cross-coupling reactions, which could be used to form the C-C bond between the aryl rings if a biphenyl (B1667301) precursor were used, are frequently studied computationally to understand the catalytic cycle. acs.org Such studies provide a framework for how the formation of this compound could be modeled, predicting the most energetically favorable pathway and identifying the key structural features of its transition states.
Analysis of Intermolecular Interactions via Computational Methods
The way molecules pack in a solid state is governed by a complex network of intermolecular interactions. Computational methods are indispensable for visualizing and quantifying these forces, which dictate many of the material's bulk properties.
The Non-Covalent Interaction (NCI) index is a powerful computational tool based on electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). researchgate.net It enables the visualization and characterization of weak, non-covalent interactions within and between molecules. researchgate.net These interactions are fundamental to understanding crystal packing, molecular recognition, and the stability of supramolecular structures. nih.govmdpi.com
The analysis typically generates two types of plots:
3D NCI plots: These are isosurfaces within the molecular structure that are color-coded to indicate the type and strength of the interaction. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive steric clashes. researchgate.net
2D RDG vs. electron density plots: These scatter plots show the reduced density gradient as a function of the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). Spikes in the low-density, low-gradient region are signatures of non-covalent interactions. The sign of λ₂ helps distinguish between stabilizing (λ₂ < 0) and destabilizing (λ₂ > 0) contacts.
Although a specific NCI analysis for this compound is not available, this method would be instrumental in identifying key interactions such as C-H···π interactions involving the aromatic rings, potential weak hydrogen bonds involving the ester's oxygen atoms, and halogen bonds involving the bromine atom.
Hirshfeld surface analysis is a graphical method used to explore intermolecular interactions in crystal structures. ias.ac.in The surface is generated by partitioning the crystal's electron density into molecular fragments, defining a region where the contribution from a given molecule is greater than that of all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can visualize and quantify the different types of intermolecular contacts. ias.ac.inresearchgate.net
The analysis provides a "fingerprint plot," a 2D histogram that summarizes all the intermolecular contacts, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). iucr.org The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a quantitative measure of its importance in the crystal packing.
While the crystal structure and corresponding Hirshfeld analysis of this compound have not been reported, data from structurally similar aryl 4-bromobenzoate esters provide representative insights into the expected interactions. For instance, analyses of related compounds consistently show a high prevalence of H···H, C···H/H···C, and O···H/H···O contacts, highlighting the importance of van der Waals forces and weak hydrogen bonds. researchgate.netnih.goviucr.org The presence of the bromine atom also introduces Br···H and Br···O contacts. nih.goviucr.org
Below is a table of representative intermolecular contact percentages derived from the Hirshfeld surface analyses of similar bromobenzoate-containing molecules.
| Intermolecular Contact | Contribution in Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate (%) nih.goviucr.org | Contribution in 2-oxo-2H-chromen-4-yl 4-bromobenzoate (%) researchgate.net |
| H···H | 27.1 | 22.4 |
| C···H / H···C | 39.3 | 21.0 |
| O···H / H···O | 15.4 | 23.6 |
| Br···H / H···Br | 10.6 | - |
| Br···O / O···Br | - | - |
| C···C | - | - |
| Br···C / C···Br | - | - |
Prediction of Nonlinear Optical (NLO) Properties
Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. nih.gov
Computational chemistry, especially DFT, serves as an essential tool for predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. nih.govias.ac.in Key parameters calculated to evaluate NLO potential include:
Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. High β values are desirable for applications like second-harmonic generation.
The NLO properties of a molecule are strongly linked to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. mdpi.com A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability. mdpi.com
For this compound, the 4-bromophenyl group acts as an electron-withdrawing moiety, while the 2-methylphenyl group is a weaker electron donor. Theoretical calculations could precisely quantify the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound. Although specific NLO calculations for this compound are not documented, studies on other bromo-aryl compounds and triazole derivatives provide examples of theoretically predicted NLO values. mdpi.comnih.gov
The table below presents calculated NLO data for representative organic compounds, illustrating the range of values obtained through DFT methods.
| Compound | HOMO-LUMO Gap (eV) | Polarizability ⟨α⟩ (x 10⁻²³ esu) | First Hyperpolarizability β (x 10⁻³⁰ esu) | Reference |
| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (Compound 7c) | 4.618 | 4.195 | 6.317 | nih.gov |
| 5-(4-Iodophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 4i) | 3.51 | - | 9139.57 (a.u.) | mdpi.com |
| 5-(4-(Dimethylamino)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 4l) | 3.25 | - | 9048.28 (a.u.) | mdpi.com |
Note: Values are reported in atomic units (a.u.) in the source publication. Conversion to esu is non-trivial and depends on the specific computational output. These are included to show relative magnitudes.
A computational study on this compound would allow for a direct assessment of its potential as an NLO material by comparing its calculated properties to those of known high-performance NLO molecules.
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Chemical Building Block in Multistep Organic Syntheses
As a bifunctional molecule, 2-Methylphenyl 4-bromobenzoate (B14158574) possesses two key reactive sites: the ester linkage and the carbon-bromine bond. This structure theoretically allows it to serve as a versatile building block.
Precursor in the Synthesis of Functional Organic Molecules
Synthon in Heterocyclic Chemistry
Aryl halides and esters are fundamental starting materials in the synthesis of heterocyclic compounds. While related keto esters and aryl methyl ketones are established synthons for building heterocyclic rings, no specific examples of 2-Methylphenyl 4-bromobenzoate being employed for this purpose have been found in surveyed research. Its potential would lie in post-coupling modifications of the biaryl product or through more complex cyclization strategies, none of which are currently documented for this specific compound.
Applications in the Development of New Synthetic Methodologies
Reagent in Cross-Coupling Reactions for C-C Bond Formation
The 4-bromobenzoate portion of the molecule is a classic electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama reactions. These reactions are foundational for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Research on related substrates like methyl 4-bromobenzoate shows their frequent use to test the efficacy of new catalytic systems. It is highly probable that this compound would be a competent substrate in such reactions, with the palladium catalyst inserting into the C-Br bond to initiate the catalytic cycle. Despite this high potential, no studies have been identified where this compound was a key reagent in the development of a novel cross-coupling method.
Table 1: Potential Cross-Coupling Reactions Involving the Aryl Bromide Moiety
| Coupling Reaction | Potential Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Arylboronic Acid / Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
| Hiyama | Organosilane | Pd catalyst, Fluoride source | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C(sp²)-N |
| Ullmann | Alcohol / Thiol | Cu catalyst, Base | C(sp²)-O / C(sp²)-S |
Potential in Material Science Research
Precursors for Liquid Crystalline Phases
Phenyl benzoate (B1203000) derivatives are a well-established class of molecules known for exhibiting liquid crystalline (mesomorphic) properties. tandfonline.comresearchgate.net The specific phase behavior (e.g., nematic, smectic) is highly sensitive to the nature and position of substituents on the aromatic rings. tandfonline.com The rod-like shape of this compound suggests it could potentially form liquid crystal phases. However, the introduction of a methyl group at the ortho position can induce a significant twist in the molecule, which may disrupt the packing required for mesophase formation. There is currently no published data investigating or confirming the liquid crystalline properties of this specific compound. tandfonline.comresearchgate.net
Components in Metal-Organic Frameworks (MOFs)
While this compound is not typically incorporated directly as a structural component in the synthesis of metal-organic frameworks (MOFs), it serves as a valuable precursor to the widely used linker molecule, 4-bromobenzoic acid. The hydrolysis of the ester bond in this compound yields 4-bromobenzoic acid, which is then employed as an organic strut to connect metal nodes, forming the porous, crystalline structure characteristic of MOFs.
Benzoate and its derivatives are fundamental building blocks in the construction of MOFs. The functionalization of the benzoate linker is a critical strategy for tuning the resulting framework's properties, such as pore size, stability, and catalytic activity. The bromine substituent on 4-bromobenzoic acid, for instance, can influence the electronic properties and reactivity of the final MOF structure.
Research Findings on Benzoate Derivatives in MOF Synthesis
Scientific research has extensively documented the use of substituted benzoates, including 4-bromobenzoic acid, in creating novel MOFs with tailored functionalities. These linkers are versatile and can be used to construct frameworks with various metal ions, leading to diverse topologies and properties.
Defect Engineering: Benzoic acid and its monofunctional derivatives are often used as "modulators" or "defective linkers" during MOF synthesis. nih.govacs.orgunito.it By competing with the primary ditopic or tritopic linkers, they can introduce controlled defects, such as missing linkers or clusters, within the MOF structure. unito.it These defects can create coordinatively unsaturated metal sites, which often serve as highly active centers for catalysis or enhanced gas adsorption. nih.govacs.orgresearchgate.net For instance, the use of benzoic acid as a modulator in the synthesis of the zirconium-based MOF, UiO-66, allows for the creation of materials with high concentrations of missing cluster defects. unito.it
Functionalized Linkers for Advanced Applications: Researchers have synthesized a variety of functionalized benzoate linkers to build MOFs for specific tasks. Pyrene-based linkers functionalized with carboxylate groups have been used to create MOFs for luminescence and photocatalytic applications. rsc.org The functionalization of triazine-based tricarboxylic acid linkers with groups like -NO2 or -OCH3, derived from precursors like 4-bromobenzoic acid, is a strategy for enabling post-synthetic modification of MOFs. nih.gov
The table below summarizes selected research findings on MOFs synthesized using benzoate-derived linkers.
| MOF System | Linker(s) / Modulator | Metal Node | Key Findings & Applications |
| Defect-Engineered MOF (DEMOF) | 3-methyl-triazolyl isophthalate (B1238265) and 3-methyl-triazolyl m-benzoate (defective linker) | Copper (Cu) | The introduction of the monofunctional benzoate linker creates coordinatively unsaturated sites, enhancing gas adsorption properties. nih.govacs.orgresearchgate.net |
| UiO-66 Derivatives | 1,4-benzenedicarboxylic acid (primary linker) and Benzoic Acid (modulator) | Zirconium (Zr) | Benzoic acid modulates defect concentration, influencing porosity and hydrophobicity. unito.it |
| Al-ITQ Series | 4-bromobenzoic acid, 4-nitrobenzoic acid, 4-aminobenzoic acid | Aluminum (Al) | The functional group on the monodentate benzoate linker modulates the structural dimension (2D or 3D) and Lewis acidity, impacting catalytic activity for cyanohydrin synthesis and thiol oxidation. csic.es |
| Pyridylbenzoate MOFs | 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate | Nickel (Ni), Cobalt (Co) | These MOFs exhibit interesting dynamic properties like thermal expansion, breathing behavior, and solvatochromism. researchgate.net |
| MOF-177 Analogues | 1,3,5-benzenetribenzoate (BTB) and its functionalized derivatives | Zinc (Zn) | Mixing functionalities on the BTB linker is an effective strategy to enhance properties like H2 uptake. researchgate.net |
Conclusion and Future Research Directions
Summary of Current Understanding and Research Gaps
2-Methylphenyl 4-bromobenzoate (B14158574) is an ester derived from the condensation of 4-bromobenzoic acid and 2-methylphenol (o-cresol). Its structure combines an electron-withdrawing bromo-substituted acyl group with an electron-donating methyl-substituted phenolic moiety. While the synthesis and properties of its isomers, such as 4-methylphenyl 4-bromobenzoate, and related substituted benzoates have been documented, a specific and detailed experimental investigation into the ortho-methyl isomer is conspicuously absent from readily available scientific literature.
The primary research gap is the lack of fundamental experimental data. This includes a confirmed synthetic protocol with yield and purity analysis, comprehensive spectroscopic characterization, and single-crystal X-ray diffraction data. Consequently, its physical properties, such as melting point and solubility, and its potential applications remain purely speculative. The current understanding is therefore built upon inference from well-established principles of organic chemistry and data from analogous compounds.
Proposed Future Synthetic Strategies
The most direct and conventional route for the synthesis of 2-Methylphenyl 4-bromobenzoate is through esterification. Two primary strategies are proposed for future laboratory synthesis:
Fischer-Speier Esterification: This acid-catalyzed method involves the direct reaction of 4-bromobenzoic acid with 2-methylphenol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required, typically with the removal of water to drive the equilibrium towards the product.
Acyl Chloride Method: A more reactive approach involves the conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with 2-methylphenol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. This method often proceeds under milder conditions and can lead to higher yields.
Future work should focus on optimizing these synthetic routes, including purification via recrystallization or column chromatography, to obtain the compound in high purity for subsequent analysis.
Directions for Advanced Spectroscopic and Computational Investigations
A crucial step following a successful synthesis is the thorough characterization of this compound.
Spectroscopic Investigations:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The predicted chemical shifts, based on analogous structures, would need experimental verification. scielo.br
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and C-Br stretching vibrations. scielo.br
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing the exact mass of the compound.
Computational Investigations:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the molecule's geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the compound's reactivity and potential as an electronic material.
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting its behavior in intermolecular interactions.
The following table provides predicted spectroscopic data for this compound:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.2-7.4 (m, 4H, Ar-H), ~2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~149 (C-O), ~138 (C-CH₃), ~132 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~122 (Ar-C), ~16 (CH₃) |
| IR (KBr) | ν (cm⁻¹): ~1735 (C=O Ester), ~1270 (C-O Stretch), ~1100 (C-Br) |
Exploration of Novel Chemical Transformations and Applications
Once synthesized and characterized, this compound can serve as a versatile intermediate for a variety of chemical transformations.
Hydrolysis: Base- or acid-catalyzed hydrolysis of the ester bond would regenerate 4-bromobenzoic acid and 2-methylphenol. Studying the kinetics of this reaction could provide information about the steric hindrance imposed by the ortho-methyl group.
Cross-Coupling Reactions: The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. lookchem.com These reactions would allow for the introduction of various substituents at the 4-position of the benzoate (B1203000) ring, leading to a library of novel compounds with potentially interesting optical or biological properties.
Oxidation: The methyl group on the phenolic ring could be a target for oxidation to a carboxylic acid or an alcohol, further diversifying the molecular structure.
Nitration and Halogenation: The aromatic rings could undergo electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.
Potential applications for this compound and its derivatives could be explored in fields such as liquid crystals, pharmaceuticals, and materials science, where structurally similar aromatic esters have found utility.
Q & A
Basic Question
- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., bromine-induced deshielding at ~7.6 ppm for aromatic protons).
- X-ray Crystallography : Single-crystal diffraction resolves molecular conformation and packing. For example, SHELXL refinement (R1 < 5%) confirms bond lengths and angles (e.g., C-Br bond ~1.89 Å) .
- FTIR : Confirms ester carbonyl stretch (~1720 cm) and C-Br vibration (~560 cm) .
How should researchers handle safety risks associated with this compound?
Basic Question
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes. Contaminated clothing must be removed immediately .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .
How can polymorphic forms of this compound lead to divergent mechanical properties?
Advanced Question
Polymorphs exhibit distinct crystal packing, influencing elasticity, plasticity, or brittleness. For example, slip planes in layered structures enable reversible bending (plastic behavior), while dense packing in another polymorph causes brittleness. Differential scanning calorimetry (DSC) identifies phase transitions, and nanoindentation quantifies hardness (e.g., 0.1–1.0 GPa variations). Co-crystal contamination, as seen in 4-bromophenyl 4-bromobenzoate studies, requires PXRD and SCXRD to validate phase purity .
How can researchers resolve contradictions in crystallographic data during structure refinement?
Advanced Question
- SHELX Suite : Use SHELXL for high-resolution refinement, especially for disordered atoms (e.g., bromine positional disorder). Constraints like SIMU and DELU stabilize refinement.
- Validation Tools : Check R1/wR2 residuals (<5% and <15%, respectively) and ADDSYM in PLATON to detect missed symmetry. Re-refinement of deposited data (e.g., CCDC entries) may resolve discrepancies, as demonstrated for 4-bromophenyl 4-bromobenzoate co-crystals .
What computational strategies predict the reactivity and supramolecular behavior of this compound?
Advanced Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
- Molecular Docking : Study interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) from crystallographic data to explain packing motifs .
How does this compound function in coordination chemistry?
Advanced Question
The ester’s benzoate group can act as a monodentate ligand. In zinc(II) complexes, it coordinates via the carbonyl oxygen, forming distorted octahedral geometries. Supramolecular networks arise from O–H⋯O hydrogen bonds and π–π stacking (interplanar distances ~3.4 Å), as seen in [Zn(phen)₂(C₇H₄BrO₂)(H₂O)]⁺ structures. These properties are relevant to materials science and catalysis .
What challenges arise in ensuring synthetic purity, and how can by-products be identified?
Advanced Question
- By-Product Formation : Residual 4-bromobenzoyl chloride or incomplete esterification may yield acidic impurities. LC-MS or -NMR detects these (e.g., unreacted phenol protons at ~5 ppm).
- Co-Crystal Contamination : As observed in 4-bromophenyl 4-bromobenzoate, SCXRD and elemental analysis (EA) differentiate co-crystals from pure phases. Dynamic mechanical analysis (DMA) can further validate mechanical homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
